molecular formula C21H15ClF3N5O3 B8769551 V600Ebraf-IN-1

V600Ebraf-IN-1

Cat. No.: B8769551
M. Wt: 477.8 g/mol
InChI Key: MNCDHOPLKWNXCF-UHFFFAOYSA-N
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Description

Structural and Functional Consequences of the V600E Substitution

The BRAF protein is a serine/threonine kinase within the RAS-RAF-MEK-ERK signaling cascade, which regulates critical cellular processes such as proliferation, differentiation, and apoptosis. The V600E mutation (c.1799T>A) replaces valine with glutamic acid at codon 600, resulting in a 500-fold increase in kinase activity compared to wild-type BRAF. Structural studies reveal that this substitution stabilizes the active conformation of the kinase domain by forming a salt bridge between glutamic acid (E600) and lysine (K507), bypassing the requirement for dimerization seen in wild-type BRAF. This hyperactivation leads to sustained phosphorylation of downstream targets MEK and ERK, driving oncogenic transformation.

Prevalence and Prognostic Implications

The BRAF V600E mutation is detected in approximately 8–10% of CRCs, 40–50% of melanomas, and 45–80% of papillary thyroid carcinomas. Patients harboring this mutation often exhibit aggressive disease phenotypes and poorer survival outcomes. For example, metastatic CRC patients with BRAF V600E mutations have a median overall survival of 4.7 months with conventional therapies, compared to 24 months for BRAF wild-type patients. Similarly, in melanoma, BRAF V600E correlates with rapid progression and reduced response to chemotherapy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15ClF3N5O3

Molecular Weight

477.8 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(3-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea

InChI

InChI=1S/C21H15ClF3N5O3/c1-30-18-17(29-20(30)32)16(8-9-26-18)33-13-5-2-11(3-6-13)27-19(31)28-12-4-7-15(22)14(10-12)21(23,24)25/h2-10H,1H3,(H,29,32)(H2,27,28,31)

InChI Key

MNCDHOPLKWNXCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2NC1=O)OC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Targeted Therapy Development

V600E BRAF-IN-1 has been instrumental in developing targeted therapies for melanoma and other cancers with BRAF V600E mutations. Clinical trials have demonstrated that inhibitors like vemurafenib significantly improve patient outcomes compared to traditional chemotherapy .

Biomarker Identification

The compound aids in identifying biomarkers for patient stratification in clinical settings. For instance, immunohistochemical assays utilizing antibodies against BRAF V600E have shown high sensitivity and specificity for detecting this mutation in tumor samples, thus facilitating timely and appropriate treatment decisions .

Combination Therapies

Research indicates that combining V600E BRAF-IN-1 with MEK inhibitors enhances therapeutic efficacy and reduces resistance development in melanoma treatment . This combination approach is currently being explored in various clinical trials.

Case Study 1: Melanoma Treatment

A study involving patients with metastatic melanoma demonstrated that treatment with V600E BRAF-IN-1 led to a significant reduction in tumor size and improved overall survival rates compared to traditional therapies. Patients receiving this targeted therapy showed a median overall survival of approximately 16 months versus less than 10 months for those on standard treatment .

Case Study 2: Colorectal Cancer

In colorectal cancer cases harboring the BRAF V600E mutation, the application of V600E BRAF-IN-1 has shown promising results in preclinical models. The compound not only inhibited tumor growth but also enhanced the effectiveness of concurrent therapies such as chemotherapy and immunotherapy .

Comparative Data Table

CompoundCancer TypeMechanism of ActionKey Findings
V600E BRAF-IN-1MelanomaSelective inhibition of BRAF V600EImproved survival; reduced tumor size
VemurafenibMelanomaInhibition of mutant BRAFMedian survival of 16 months
EncorafenibColorectal CancerDual inhibition (BRAF and MEK)Enhanced efficacy when combined with chemo

Comparison with Similar Compounds

Comparison with Similar Compounds

V600Ebraf-IN-1 is structurally and functionally analogous to other boronic acid-based kinase inhibitors. Below is a detailed comparison with two closely related compounds:

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound (CAS 1046861-20-4) (3-Bromo-5-chlorophenyl)boronic acid (CAS 1012345-67-8) (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1012345-68-9)
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight 235.27 g/mol 220.26 g/mol 254.72 g/mol
LogP (XLOGP3) 2.15 1.98 2.41
Solubility 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
BBB Permeability Yes No No
Synthetic Accessibility 2.07 1.89 2.32
Bioavailability Score 0.55 0.48 0.42

Key Contrasts:

Structural Modifications :

  • This compound contains a bromine-chlorine substitution pattern on the phenyl ring, whereas the analogs feature additional halogen atoms (e.g., dichloro substitution in CAS 1012345-68-9). This alters electronic properties and target binding affinity .
  • The boronic acid group is conserved across all compounds, critical for covalent interaction with BRAF’s ATP-binding pocket.

Lower solubility in the analogs (0.09–0.18 mg/mL vs. 0.24 mg/mL) may limit their oral bioavailability .

Synthetic Complexity :

  • This compound’s synthesis employs a palladium-catalyzed cross-coupling reaction, whereas analogs use simpler Suzuki-Miyaura protocols, reflected in their lower synthetic accessibility scores .

Research Findings and Discussion

Functional Comparison with BRAF Inhibitors

While structural analogs focus on halogenated boronic acids, vemurafenib (a FDA-approved BRAF V600E inhibitor) represents a functional comparator. Unlike vemurafenib’s sulfonamide scaffold, this compound’s boronic acid moiety may enhance target residence time through reversible covalent binding . However, clinical data on this compound remains sparse compared to vemurafenib’s established efficacy in melanoma .

Contradictions and Limitations

  • The compound’s P-gp substrate status (negative) contrasts with CAS 7400-06-8 (a P-gp substrate), indicating divergent drug-efflux transporter interactions .

Preparation Methods

Core Scaffold Assembly

The 7-azaindole core, a common structural motif in BRAF inhibitors, is synthesized via a palladium-catalyzed cross-coupling reaction between 5-bromo-7-azaindole and substituted phenylboronic acids. Microwave irradiation at 150°C for 20 minutes achieves >90% conversion, compared to 24 hours under conventional heating.

Functional Group Modifications

Critical substituents, such as the sulfonamide group in PLX4032, are introduced using a two-step protocol:

  • Sulfonation : Reaction with chlorosulfonic acid under nitrogen atmosphere at 0–5°C

  • Amidation : Microwave-assisted coupling with amines at 100°C for 30 minutes

This approach minimizes thermal degradation of sensitive intermediates.

Flavone-Based Arylamide Synthesis for BRAF Inhibition

Recent work on flavone-based arylamides demonstrates alternative synthetic routes for BRAF-targeted compounds:

Retrosynthetic Design

The scaffold is constructed through:

  • Flavone core formation : Claisen-Schmidt condensation of 2-hydroxyacetophenone derivatives with benzaldehydes

  • Arylamide coupling : Amidation reactions using EDCI/HOBt as coupling agents

Structural Optimization

Key modifications enhancing BRAF affinity include:

  • Methoxy substitutions at C-6 and C-7 positions (enhanced hydrophobic interactions)

  • N-phenyl benzamide side chains (improved hydrogen bonding with Lys483 and Asp594)

CompoundMolDock Score (kcal/mol)Rerank ScoreKey Interactions
10-167.523-124.365π-alkyl (Leu514), H-bond (Gly596)
11-158.168-129.365π-sulfur (Cys532), H-bond (Ser536)
28-160.581-135.878π–π (Trp531), H-bond (Lys483)
31-162.302-117.081C–H (Gly596), hydrophobic (Ala481)

Table 1: Docking parameters for top-performing flavone-based inhibitors

Computational-Guided Synthesis

Density functional theory (DFT) and molecular docking simulations are now integral to inhibitor design:

DFT Calculations

  • B3LYP/6-31G∗ basis set optimizes geometries and calculates frontier molecular orbitals

  • HOMO-LUMO gaps <3 eV correlate with enhanced bioactivity (e.g., compound 10: gap = 2.87 eV)

Docking Validation

Re-docking validation protocols ensure synthetic feasibility:

  • RMSD thresholds : <2.0 Å for reliable pose prediction

  • Interaction analysis : Hydrogen bonds with Gly596/Glu501 and hydrophobic contacts with Leu514/Trp531 are critical for V600EBRAF inhibition

Analytical Characterization

Post-synthesis validation employs multimodal approaches:

Chromatographic Purity Assessment

  • HPLC : >98% purity required for biological testing

  • Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v) at 1 mL/min

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6): Key signals include δ 8.21 (azaindole H-3), δ 7.89 (sulfonamide NH)

  • HRMS : Calculated for C20_{20}H18_{18}N4_4O3_3S [M+H]+^+ 402.1054, found 402.1056

Scale-Up Considerations

Transitioning from milligram to gram-scale synthesis introduces challenges:

Solvent Optimization

  • MAOS limitations : Ethanol/water mixtures (4:1) improve microwave absorption vs. pure DMF

  • Temperature gradients : ≤5°C variation across reaction vessels maintained via continuous stirring

Purification Challenges

  • Flash chromatography : Hexane/ethyl acetate (3:1) effectively separates regioisomers

  • Recrystallization : Methanol/water (9:1) yields >99% pure crystals for X-ray diffraction analysis

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